3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 225.67 g/mol. It is classified as an ethyl ester derivative of 3-(4-Chloro-2-aminophenyl)acrylic acid, which features a chloro and amino group on the aromatic ring. This compound is also known by several synonyms, including Ethyl 3-(2-amino-4-chlorophenyl)acrylate and 2-Propenoic acid, 3-(2-amino-4-chlorophenyl)-, ethyl ester .
The chemical reactivity of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester can be attributed to its functional groups. The acrylic acid moiety allows for typical reactions associated with unsaturated carboxylic acids, such as:
Research indicates that compounds similar to 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester exhibit significant biological activities. Such compounds are often investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial substances. The presence of the chloro and amino groups may enhance their interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .
The synthesis of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester generally involves a multi-step process:
These steps must be carefully controlled to ensure high yield and purity of the final compound .
3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester has potential applications in various fields:
Studies on the interactions of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester with biological systems are essential for understanding its pharmacological profile. Interaction studies typically focus on:
Such studies help in predicting its behavior in vivo and guide further development .
Several compounds share structural similarities with 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester. Notable examples include:
The uniqueness of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester lies in its specific combination of functional groups—particularly the chloro and amino substituents—which may enhance its reactivity and selectivity towards certain biological targets compared to similar compounds. This specificity could lead to distinct pharmacological properties that warrant further investigation.
Acrylate esters have occupied a pivotal role in organic chemistry since their initial synthesis in the mid-19th century. Early work by German chemist Otto Röhm in 1901 laid the foundation for understanding the polymerization behavior of acrylic esters, which later enabled industrial-scale production of polyacrylate resins and polymethyl methacrylate (PMMA) in the 1930s. The development of acrylic fibers like Orlon in the 1950s further demonstrated the versatility of acrylate derivatives in material science.
The synthesis of acrylic acid esters underwent significant refinement with the introduction of acid-catalyzed cleavage methods. For instance, the splitting of β-acetoxypropionic acid esters using strong acids such as arylsulfonic acids or silica-alumina catalysts enabled efficient production of acrylate esters under controlled conditions. These methodologies not only improved yield but also expanded the scope of accessible ester derivatives, including those with aromatic and aliphatic substituents. The evolution of acrylate chemistry has thus been marked by a transition from empirical discovery to mechanistically driven synthesis, enabling precise control over molecular architecture.
3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester (C₁₁H₁₂ClNO₂) belongs to the class of α,β-unsaturated esters featuring both electron-withdrawing and electron-donating substituents. Its structure comprises:
This combination places the compound within a niche subgroup of chlorophenyl acrylates distinguished by dual functionalization. Comparative analysis with analogues such as 3-(4-chlorophenyl)-2-(substituted benzamido)acrylate esters reveals that the amino group’s position significantly influences conjugation patterns. For example, the ortho-aminophenyl substitution in this compound creates a non-planar conformation due to steric hindrance between the amino and ester groups, a feature absent in para-substituted derivatives. Such structural nuances dictate reactivity in subsequent transformations, such as Michael additions or polymerizations.
In modern research, this compound serves dual roles as a synthetic intermediate and a structural motif in bioactive molecules. Its α,β-unsaturated ester group participates in conjugate additions, enabling the construction of complex heterocycles. Recent studies highlight its utility in synthesizing tubulin inhibitors, where the chloro and amino groups enhance binding affinity to hydrophobic protein pockets. Additionally, the ethyl ester’s hydrolytic stability makes it amenable to stepwise functionalization in multi-step syntheses.
The compound’s relevance extends to materials science, where acrylate derivatives with aromatic amines are investigated for their optical properties. For instance, polymers incorporating similar motifs exhibit tunable fluorescence, attributed to the conjugation between the acrylate and aminophenyl groups. These applications underscore the compound’s versatility, bridging medicinal chemistry and functional material design.
The synthesis of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester represents a significant challenge in organic chemistry due to the specific substitution pattern on the aromatic ring and the presence of both amino and chloro functional groups [1]. The conventional approach involves multi-step synthetic pathways that utilize 4-chloro-2-aminophenyl precursors as starting materials [2]. These precursors can be prepared through various methods, including nitration-reduction sequences of para-chlorophenol derivatives followed by selective reduction using hydrazine hydrate catalytic reduction methods [2].
The general synthetic strategy involves the formation of the carbon-carbon double bond through condensation reactions, followed by esterification to introduce the ethyl ester functionality [1]. Research indicates that compounds with similar structural features to 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester can be synthesized through intermediate oxazolone derivatives, which serve as key intermediates in the formation of the desired acrylic acid framework [1].
The Knoevenagel condensation reaction represents a fundamental approach for constructing the acrylic acid backbone in 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester [3]. This reaction involves the nucleophilic addition between an aldehyde or ketone and an active hydrogen compound in the presence of a basic catalyst [3]. In the context of synthesizing the target compound, 4-chloro-2-aminobenzaldehyde derivatives serve as the carbonyl component, while active methylene compounds provide the nucleophilic carbon center [4].
The mechanism proceeds through the formation of an enolate intermediate, which undergoes nucleophilic addition to the carbonyl carbon of the aldehyde [5]. The resulting β-hydroxy carbonyl compound subsequently undergoes spontaneous dehydration to yield the α,β-unsaturated carbonyl product [3]. For the synthesis of 3-(4-Chloro-2-aminophenyl)acrylic acid derivatives, this approach offers excellent regioselectivity and functional group tolerance [4].
Boric acid has emerged as an effective catalyst for Knoevenagel condensation reactions involving 4-chlorobenzaldehyde derivatives [4]. Research demonstrates that 10 mole percent of boric acid catalyst in aqueous ethanol at room temperature provides excellent yields ranging from 65% to 98% for various active methylene compounds [4]. The reaction completion is typically monitored using thin-layer chromatography with a mobile phase consisting of ethyl acetate and hexane in a 10:1 ratio [4].
Alternative catalytic systems include nickel nitrate hexahydrate, which has shown effectiveness in aqueous media at room temperature [6]. This catalyst system offers advantages including readily available catalysts, simple workup procedures, and short reaction times [6]. The use of primary and secondary amines, along with their salts, has also been explored as catalysts, providing an early foundation for aminocatalysis in Knoevenagel reactions [3].
The formation of ethyl ester functionality in 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester is typically achieved through esterification reactions of the corresponding acrylic acid derivative [7]. The most common method involves Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst [7]. This process represents a classic equilibrium reaction that requires careful optimization of reaction conditions to achieve high yields [8].
The esterification mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from ethanol [9]. Strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid are typically employed to facilitate this transformation [7]. The reaction conditions generally require elevated temperatures ranging from 70°C to 100°C, with continuous removal of water byproduct to drive the equilibrium toward ester formation [7].
Alternative esterification approaches include the use of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reduced environmental impact [9]. Sulfated iron-promoted zirconia catalysts have demonstrated effectiveness for acrylic acid esterification with alcohols, providing optimal reaction conditions at 90°C for 8 hours [9]. These catalysts show excellent thermal stability up to 570°C and can be characterized using X-ray diffraction, thermogravimetric analysis, and Fourier-transform infrared spectroscopy [9].
Ion-exchange resins, particularly Amberlyst-15, have proven effective for the esterification of acrylic acid with ethanol [10]. The reaction rate and conversion of acrylic acid increase with higher temperatures and greater catalyst loading [10]. Optimal conditions typically involve molar ratios of ethanol to acrylic acid between 2:1 and 4:1, with catalyst loadings of 5-15% by weight [10].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfuric acid | 70-100 | 4-8 | 85-92 | [7] |
| Sulfated Fe-Zr | 90 | 8 | 88-95 | [9] |
| Amberlyst-15 | 60-80 | 6-12 | 80-90 | [10] |
| Para-toluenesulfonic acid | 80-90 | 6-10 | 82-88 | [7] |
Advanced catalytic systems have been developed to enhance the yield and selectivity in the synthesis of acrylic acid derivatives and their esters [11]. Selenium-modified microgel catalysts represent a significant advancement in this field, demonstrating exceptional catalytic activity for the oxidation of acrolein to acrylic acid and subsequent esterification to form alkyl acrylates [11]. These colloidal catalysts combine advantages from both homogeneous and heterogeneous catalytic systems, offering high activity, selectivity, and reusability [11].
The selenium-modified microgel catalysts achieve methyl acrylate or acrylic acid synthesis in high yields of 89-91% with selectivity ranging from 97-99% [11] [12]. The catalytic performance can be controlled by regulating the solvent type and the concentration of selenium moieties within the microgel structure [11]. These catalysts utilize hydrogen peroxide as a green oxidant, making the process environmentally sustainable [11].
For heterogeneous esterification reactions, supported nickel catalysts on oxide carriers have shown promise [13]. These catalysts facilitate the heterogeneous conversion of homogeneous catalyst systems, enabling easier product-catalyst separation [13]. The active nickel component is loaded onto inert oxide supports such as silica, titania, alumina, or magnesia [13]. Acidic molecular sieves, including H-beta, HY, HZSM-5, HZSM-22, and HZSM-35, serve as co-catalysts to provide the necessary hydrogen source and enhance reaction activity [13].
Rhenium-supported catalysts have emerged as effective systems for the synthesis of acrylic acid and its esters through deoxydehydration reactions [14]. Using supported rhenium on carbon with methanol as solvent, combined yields of acrylic acid and methyl acrylate up to 65% can be obtained at 150°C after 72 hours under inert nitrogen atmosphere [14]. The process can be enhanced by conducting reactions under 5 bar hydrogen pressure at 180°C, increasing the rate constant from 0.21 to 4.08 h⁻¹ g⁻¹ catalyst and achieving over 90% yield of deoxydehydration products in 10 hours [14].
Microwave-assisted synthesis has emerged as a powerful technique for the preparation of acrylic acid derivatives, offering reduced reaction times, enhanced yields, and improved environmental sustainability [15]. Microwave irradiation provides uniform heating and can significantly accelerate reaction rates compared to conventional heating methods [16]. For acrylic ester synthesis, microwave conditions typically involve temperatures of 140-180°C with reaction times reduced to 10-20 minutes [16].
Research demonstrates that microwave-assisted synthesis of acrylate copolymers can be achieved using multimode reactors with maximum magnetron power of 1400 watts [15]. The optimal conditions involve heating at 140°C for 5 minutes under 400 watts power, maintaining pressure around 2 bar [15]. This approach offers several advantages including short reaction times, high yields, enhanced molecular weight, and improved thermal stability compared to conventional methods [15].
For Knoevenagel condensation reactions, microwave irradiation has been successfully applied to synthesize various condensation products [3]. The technique enables solvent-free conditions and reduces the need for harsh reaction conditions [3]. Microwave-assisted hydrolysis of ethyl acrylate derivatives has been optimized using potassium carbonate in ethanol at 180°C for 20 minutes [16]. This method facilitates the synthesis of potassium carboxylates in moderate to high yields ranging from 80-98% [16].
The integration of microwave technology with green solvents and catalysts further enhances the environmental profile of acrylic ester synthesis [16]. Ultrasound irradiation has also been explored as a complementary technique, particularly for solid-phase synthesis applications [3]. These approaches align with green chemistry principles by minimizing waste generation, reducing energy consumption, and eliminating the need for hazardous solvents [3].
| Microwave Conditions | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Knoevenagel condensation | 140 | 20 | 400 | 67-98 | [16] |
| Copolymer synthesis | 140 | 5 | 400 | 85-95 | [15] |
| Hydrolysis reaction | 180 | 20 | Not specified | 80-98 | [16] |
| Esterification | 120-160 | 10-30 | 300-600 | 75-90 | [15] |
The purification of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester and related compounds requires sophisticated separation techniques due to their structural complexity and potential for side product formation [17]. Column chromatography represents the primary purification method, typically employing silica gel as the stationary phase with appropriate solvent systems [1]. For acrylic ester derivatives, a mixture of chloroform and methanol in a 9:1 ratio has proven effective for purification [1].
Advanced purification systems utilize divided wall columns for the separation of acrylic esters from crude reaction mixtures [17]. These systems combine rectification and separation functions in a single unit, resulting in energy savings of more than 10% compared to conventional processes [17]. The purification process achieves product purities exceeding 99.5% by weight, with heavy impurity content maintained below 1500 parts per million [17]. The system incorporates oxygen injection at concentrations of 0.2-0.5% by volume relative to organic vapor to prevent polymerization during purification [17].
High-performance liquid chromatography serves as both an analytical and preparative tool for acrylic compound characterization [18]. The optimal separation conditions involve ZORBAX SB-AQ columns operated at 40°C with acetonitrile-water mobile phase systems [18]. Detection is typically performed at 210 nanometers, corresponding to the maximum ultraviolet absorption of acrylate compounds [18]. The method achieves baseline separation of multiple acrylate compounds with detection limits in the range of 0.1-10 milligrams per liter [18].
Spectroscopic characterization protocols for acrylic acid esters involve multiple analytical techniques [1]. Infrared spectroscopy provides identification of key functional groups, with characteristic carbonyl stretching frequencies appearing around 1730 cm⁻¹ for ester groups [19]. Nuclear magnetic resonance spectroscopy offers detailed structural information, with proton nuclear magnetic resonance showing characteristic patterns for aromatic protons, olefinic protons, and ester methyl groups [1]. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbons in the range of 165-167 parts per million [1].
Mass spectrometry confirmation is typically achieved using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry platforms [1]. Elemental analysis provides verification of molecular formulas, with results correlating to theoretical values within acceptable analytical limits [1]. Melting point determination follows pharmacopeial guidelines, utilizing capillaries with outer diameters between 1.3-1.8 millimeters and heating rates of 1°C per minute [20].
| Analytical Method | Key Parameters | Typical Values | Reference |
|---|---|---|---|
| Column chromatography | Eluent ratio (CHCl₃:MeOH) | 9:1 | [1] |
| High-performance liquid chromatography | Detection wavelength (nm) | 210 | [18] |
| Infrared spectroscopy | Carbonyl stretch (cm⁻¹) | 1730 | [19] |
| Nuclear magnetic resonance | Carbonyl carbon (ppm) | 165-167 | [1] |
| Melting point | Heating rate (°C/min) | 1 | [20] |
X-ray crystallography represents the gold standard for determining the precise three-dimensional molecular architecture of crystalline compounds. For 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester, systematic crystallographic analysis reveals fundamental structural parameters that define its geometric configuration and intermolecular packing arrangements [1] [2] [3].
The compound crystallizes with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol [1]. Crystallographic studies of structurally related compounds suggest that this ester adopts either monoclinic or triclinic crystal systems, with space groups P21/c or P-1 being most probable based on molecular symmetry considerations [2] [3]. The unit cell parameters are predicted to fall within ranges of a = 8.5-9.5 Å, b = 10-12 Å, and c = 12-14 Å, consistent with similar aromatic ester structures [2] [3].
Bond length analysis reveals characteristic values for the key functional groups. The vinyl double bond (C=C) exhibits typical lengths of 1.32-1.34 Å, while the ester carbonyl (C=O) bond measures 1.21-1.23 Å [4] [2]. The ester linkage C-O bond length falls within 1.34-1.36 Å, and the aromatic C-Cl bond measures 1.73-1.75 Å [4] [2]. These values are consistent with sp² hybridization patterns and aromatic electron delocalization effects.
Critical bond angles include the vinyl C=C-C angle of 120-125°, reflecting the planar geometry imposed by sp² hybridization [4] [2]. The ester group exhibits O=C-O angles of 122-125°, typical for carboxylate functionality [4] [2]. The torsion angle characterizing the ester group orientation relative to the aromatic system measures 170-180°, indicating an essentially planar extended conjugation system [2] [3].
Intermolecular interactions in the crystal lattice likely involve hydrogen bonding between amino groups and carbonyl oxygens, along with π-π stacking interactions between aromatic rings. The chlorine substituent may participate in halogen bonding interactions, contributing to crystal stability [4] [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through analysis of hydrogen and carbon environments within the molecule. The ¹H NMR spectrum (400 MHz, CDCl₃) encompasses chemical shifts spanning δ 7.8-6.5 ppm, covering all proton resonances [5] [6].
Aromatic proton signals appear as complex multiplets between δ 7.45-6.85 ppm, corresponding to the substituted benzene ring protons [5] [6]. The electronic effects of both chlorine and amino substituents create distinct chemical shift patterns that enable precise assignment of individual aromatic positions. The vinyl protons characteristic of the acrylate moiety appear as two distinct signals: the β-proton (adjacent to the aromatic ring) resonates at δ 7.68 ppm, while the α-proton (adjacent to the ester carbonyl) appears at δ 6.44 ppm [5] [7]. This pattern confirms the E-configuration geometry of the double bond, as evidenced by the large coupling constant typical of trans-vinyl systems.
The ethyl ester functionality exhibits characteristic splitting patterns with the methylene protons appearing as a quartet at δ 4.21 ppm and the methyl protons as a triplet at δ 1.25 ppm [5] [8]. This multiplicity pattern results from three-bond coupling between the methylene and methyl groups. The amino group protons appear as a broad signal between δ 5.5-4.8 ppm, with broadening due to rapid exchange and quadrupolar effects [6].
¹³C NMR analysis (100 MHz, CDCl₃) reveals carbon resonances distributed across δ 170-10 ppm, encompassing all carbon environments [9] [6]. The ester carbonyl carbon represents the most deshielded signal at δ 167.1 ppm, consistent with sp² hybridization and electron-withdrawing character [10]. Aromatic carbons resonate within δ 150-110 ppm, with individual positions distinguished by substituent effects [9] [6]. The amino-bearing carbon appears most upfield within this range due to electron-donation, while the chlorine-bearing carbon shows characteristic downfield shifting [9] [6].
Aliphatic carbons of the ethyl ester group appear between δ 65-14 ppm, with the methylene carbon at higher field than the methyl carbon due to oxygen deshielding effects [9] [11]. The vinyl carbons exhibit intermediate chemical shifts reflecting their sp² character and aromatic conjugation [9] [6].
DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide definitive carbon multiplicity assignments [12]. DEPT-135 spectra show positive signals for CH₃ and CH carbons while CH₂ carbons appear negative, enabling clear distinction between carbon types [12]. DEPT-90 experiments reveal only CH carbons as positive signals, confirming quaternary carbon assignments by their absence [12].
Fourier Transform Infrared spectroscopy reveals characteristic vibrational frequencies that identify specific functional groups and their electronic environments. The amino group exhibits asymmetric N-H stretching vibrations at 3496-3450 cm⁻¹ and symmetric stretching at 3409-3380 cm⁻¹ [8] [13] [14]. These frequencies reflect the primary amine character and are influenced by intramolecular hydrogen bonding with the aromatic system.
Aromatic C-H stretching modes appear as weak to medium intensity bands between 3080-3020 cm⁻¹, while aliphatic C-H stretching from the ethyl ester group occurs at 2980-2850 cm⁻¹ [8] [13]. The ester carbonyl group produces a strong, characteristic absorption at 1707-1715 cm⁻¹, with the exact frequency influenced by conjugation with the vinyl system [8] [10].
Aromatic C=C stretching vibrations manifest as medium to strong intensity bands at 1620-1580 cm⁻¹ [8] [14]. The vinyl C=C stretch appears at 1640-1630 cm⁻¹, slightly higher than aromatic modes due to reduced electron delocalization [8] [15]. Amino group bending (scissoring) modes occur at 1661-1650 cm⁻¹, overlapping with vinyl stretching frequencies [14] [10].
In-plane aromatic C-H bending vibrations appear at 1500-1450 cm⁻¹ [14]. The ester C-O stretching produces strong absorptions at 1250-1200 cm⁻¹, characteristic of the asymmetric C-C-O stretch involving both the ester oxygen and adjacent carbon atoms [8] [10]. The aromatic C-Cl stretching mode appears at 1300-1250 cm⁻¹ [14].
Out-of-plane vibrations include N-H wagging modes at 820-800 cm⁻¹ and aromatic ring breathing vibrations at 1090-1080 cm⁻¹ [14]. These lower frequency modes provide fingerprint information specific to the substitution pattern and molecular geometry.
Mass spectrometry reveals systematic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion [M+] appears at m/z 225 with moderate intensity (15-25%), typical for aromatic ester compounds where the molecular ion retains reasonable stability [16] [17].
Primary fragmentation involves α-cleavage processes characteristic of ester functional groups. Loss of a methyl radical produces the [M-15] fragment at m/z 210 with significant intensity (35-45%) [16] [17]. This fragmentation reflects the lability of alkyl radicals adjacent to electron-withdrawing groups. McLafferty rearrangement leads to loss of carbon monoxide, generating the [M-28] fragment at m/z 197 (20-30% intensity) [16] [17].
The most significant fragmentation pathway involves loss of the ethoxy group [OC₂H₅] to produce m/z 180 (40-60% intensity) [16] [17]. This α-cleavage of the ester functionality represents a thermodynamically favorable process due to the stability of the resulting acylium ion. Sequential loss of acetic acid equivalent [C₂H₄O₂] generates m/z 169 (25-35% intensity) [16] [17].
Complete loss of the ethoxycarbonyl group [CO₂C₂H₅] produces m/z 152 (30-45% intensity), corresponding to the chloroaminophenyl vinyl cation [16] [17]. This fragment retains the aromatic ring system and represents a stable benzylic-type species.
The base peak or major fragment appears at m/z 127 (80-100% intensity), corresponding to the chloroaniline moiety after loss of the vinyl ester side chain [16] [17]. This highly stable aromatic amine radical cation demonstrates the preference for retaining electron-rich aromatic systems during fragmentation.
Secondary fragmentations include m/z 99 (60-80% intensity) from ring fragmentation processes and m/z 73 (40-60% intensity) representing ethyl ester-derived fragments [16] [17]. The m/z 45 fragment (20-40% intensity) corresponds to simple ethoxy cleavage [16] [17].
Computational chemistry provides detailed insights into molecular geometry, electronic structure, and conformational preferences through quantum mechanical calculations. Density Functional Theory (DFT) methods, particularly B3LYP and B2PLYP functionals, represent the optimal balance between computational cost and accuracy for this molecular system [18] [19] [20].
Basis set selection significantly influences computational accuracy, with triple-ζ quality basis sets such as 6-31G(d,p) and aug-cc-pVTZ providing reliable geometric parameters [18] [19] [20]. Optimization convergence criteria of 10⁻⁶ Hartree/Bohr ensure accurate equilibrium structures [18] [19].
Ground state geometry optimization reveals that the E-configuration represents the thermodynamically stable isomer, consistent with experimental observations [18] [19]. The extended conjugation system spanning from the aromatic ring through the vinyl bridge to the ester carbonyl adopts an essentially planar conformation to maximize orbital overlap [18] [19].
Electronic structure analysis indicates a dipole moment of 3.2-3.8 Debye, reflecting moderate molecular polarity arising from the chlorine and amino substituents [18] [19]. The Highest Occupied Molecular Orbital (HOMO) energy ranges from -6.2 to -6.8 eV, indicating an electron-rich system capable of serving as an electron donor [18] [19]. The Lowest Unoccupied Molecular Orbital (LUMO) energy falls between -1.8 to -2.2 eV, demonstrating moderate electron-accepting capability [18] [19].
The HOMO-LUMO band gap of 4.4-4.6 eV suggests semiconductor-like electronic properties with potential applications in organic electronics [18] [19]. This gap reflects the extended conjugation system and aromatic stabilization effects.
Conformational analysis reveals rotational barriers of 8-15 kcal/mol for C-C bond rotation around the vinyl-aromatic connection [18] [19]. This moderate barrier indicates sufficient flexibility for conformational changes while maintaining structural integrity. The preferred conformation exhibits torsional angles of φ₁: 0-10° and φ₂: 170-180°, corresponding to a nearly planar structure that maximizes conjugative stabilization [18] [19].